N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a pyridazinone derivative featuring a 4-fluorophenyl substituent at the 3-position of the pyridazinone ring, linked via an ethyl chain to a 3-methylbenzenesulfonamide group. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen bonding and target binding affinity.
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-14-3-2-4-17(13-14)27(25,26)21-11-12-23-19(24)10-9-18(22-23)15-5-7-16(20)8-6-15/h2-10,13,21H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHULQRTBMMQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A structurally similar compound, tak-242, selectively inhibits toll-like receptor 4 (tlr4). TLR4 is a part of the immune system and plays a crucial role in pathogen recognition and activation of innate immunity.
Mode of Action
Tak-242, a similar compound, suppresses the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling.
Biochemical Pathways
The compound likely affects the TLR4 signaling pathway, given the similarity to TAK-242. This pathway plays a critical role in the innate immune system by recognizing pathogen-associated molecular patterns. The inhibition of this pathway can suppress the production of proinflammatory mediators such as cytokines and nitric oxide (NO), which play pivotal roles in various inflammatory diseases.
Biological Activity
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structural insights.
- Molecular Formula : C18H15FN4O2S
- Molecular Weight : 338.34 g/mol
- CAS Number : 1224167-66-1
The biological activity of this compound is primarily attributed to its structural components:
- Fluorophenyl Group : Enhances binding affinity to specific enzymes or receptors.
- Pyridazine Ring : Participates in hydrogen bonding and other interactions that stabilize the compound.
- Methanesulfonamide Moiety : Contributes to solubility and stability, facilitating interaction with biological targets .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, a structurally related compound demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 (liver cancer) | 1.30 |
| MDA-MB-231 (breast cancer) | 5.00 |
| A2780 (ovarian cancer) | 3.50 |
These results indicate a promising profile for further development in cancer therapy .
Inhibition of NLRP3 Inflammasome
The NLRP3 inflammasome plays a critical role in inflammatory diseases. Compounds analogous to this compound have been identified as inhibitors of this pathway, showing potential in models of Alzheimer's disease and myocardial infarction. The inhibition was quantified with IC50 values ranging from 0.42 to 0.55 µM, indicating strong selectivity and efficacy .
Case Studies
- In Vitro Studies : A study involving HepG2 cells showed that treatment with similar compounds resulted in significant apoptosis rates, which increased dose-dependently from 5.83% in untreated cells to 28.83% at the highest concentration tested (9 µM). This suggests that the compound can effectively induce cell death in tumor cells through apoptotic pathways .
- Cell Cycle Analysis : The same studies indicated that the compound could cause G2/M phase arrest, further contributing to its antiproliferative effects. The percentage of cells in the G2/M phase increased significantly with rising concentrations, highlighting its potential as a cell cycle regulator .
Structural Insights and Analogues
The design of this compound allows for modifications that can enhance its biological activity:
- Substituent Variations : Alterations on the sulfonamide moiety have shown improved inhibitory potency without significantly affecting selectivity.
| Compound | IC50 (µM) | Notes |
|---|---|---|
| Compound A | 0.55 | Improved potency |
| Compound B | 0.42 | Selective NLRP3 inhibitor |
These modifications suggest a pathway for developing more potent analogues based on the original structure .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methylbenzenesulfonamide exhibit anticancer properties. In particular, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, a study demonstrated that derivatives of pyridazine sulfonamides displayed significant cytotoxicity against breast cancer cells, highlighting their potential as chemotherapeutic agents .
Anti-inflammatory Effects
Another notable application is in the field of anti-inflammatory drugs. Compounds with similar structures have been found to possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators. The structure of this compound suggests it may interact with inflammatory pathways, potentially leading to new treatments for conditions such as arthritis and other inflammatory diseases .
Analgesic Activity
The analgesic properties of related compounds have been documented in various studies. For instance, derivatives of pyridazine have shown promise in alleviating pain through mechanisms involving the inhibition of pain signaling pathways. This makes this compound a candidate for further investigation as an analgesic agent .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of several pyridazine derivatives, including those similar to this compound. The results indicated that these compounds inhibited cell growth in breast cancer cell lines by inducing apoptosis through caspase activation pathways. The study concluded that further development could lead to novel anticancer therapies based on this chemical scaffold .
Case Study 2: Anti-inflammatory Effects
In another investigation, researchers evaluated the anti-inflammatory effects of various sulfonamide derivatives in animal models of inflammation. The results showed that compounds structurally related to this compound significantly reduced inflammatory markers and improved clinical scores in models of rheumatoid arthritis. This suggests a potential pathway for developing new treatments for chronic inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key Analogs from
The compounds in (e.g., 6g: N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]propanamide) share the pyridazinone core and 4-fluorophenyl substituent with the target compound. However, 6g replaces the ethyl-sulfonamide chain with a propanamide-piperazinyl group, introducing a bulkier, more flexible sidechain. This structural variation likely alters solubility, bioavailability, and receptor interactions .
Sulfonamide-Bearing Pyridone Derivatives ()
Compounds like 10a (N-(3-benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide) from feature a pyridone ring (one nitrogen atom) instead of pyridazinone (two adjacent nitrogens). The sulfonamide group is retained, but the benzo[d]thiazole substituent may confer distinct electronic and steric effects compared to the fluorophenyl group in the target compound .
Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrids ()
Example 53 in (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) replaces pyridazinone with a chromenone-pyrazolopyrimidine scaffold. The retained fluorophenyl group and sulfonamide-like benzamide suggest similar design principles for target engagement but with divergent pharmacokinetic profiles .
Spectroscopic and Physical Properties
IR and NMR Data
The target compound’s IR spectrum would likely show C=O stretching near 1660 cm⁻¹, consistent with pyridazinone and sulfonamide carbonyl groups.
Melting Points and Solubility
- Example 53 (): MP 175–178°C; high crystallinity due to sulfonamide .
- Pyridone derivatives (): Generally crystalline solids with MPs >150°C .
The target compound is expected to exhibit a melting point >170°C, aligning with sulfonamide-containing analogs.
Q & A
Q. Methodology :
- Solvent screening : Test polar aprotic solvents (DMF, THF) vs. dichloromethane for sulfonamide coupling efficiency .
- Catalyst tuning : Compare palladium (PdCl₂) vs. copper (CuI) catalysts for cross-coupling steps; Pd systems often yield >80% .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min vs. 12 hrs) while maintaining yields .
Data analysis : Design of Experiments (DoE) models to identify interactions between variables (e.g., solvent polarity and catalyst loading) .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay variability : Standardize cell lines (e.g., HCT-116 vs. HEK293) and incubation times (24–72 hrs) .
- Solubility limitations : Pre-treat compounds with DMSO (≤0.1% v/v) to avoid precipitation in aqueous buffers .
- Metabolic instability : Use liver microsome assays to assess CYP450-mediated degradation; modify fluorophenyl substituents to enhance metabolic stability .
Advanced: How can structure-activity relationships (SAR) guide functional group modifications?
Q. Key findings :
- 4-Fluorophenyl group : Essential for target binding (e.g., ATP pockets in kinases); replacing it with chlorophenyl reduces potency by 10-fold .
- Sulfonamide moiety : Methyl substitution at the 3-position enhances solubility (LogP reduction from 3.2 to 2.8) without compromising activity .
- Ethyl linker : Shortening to a methyl group decreases conformational flexibility, lowering binding affinity .
Method : Molecular docking (AutoDock Vina) paired with synthetic modification of substituents .
Advanced: What are the best practices for evaluating stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hrs; HPLC tracks degradation products (e.g., hydrolysis of the pyridazinone ring at pH < 4) .
- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C typical for sulfonamides) .
- Light sensitivity : Store in amber vials; UV-Vis spectroscopy detects photooxidation of the fluorophenyl group .
Advanced: How to design in vitro assays to assess anticancer potential?
Q. Protocol :
Cell line selection : Prioritize cancer types with overexpression of target kinases (e.g., EGFR in A549 lung cancer cells) .
Dose-response curves : Test 0.1–100 μM concentrations; calculate IC₅₀ using GraphPad Prism’s nonlinear regression .
Selectivity screening : Compare activity against non-cancerous cells (e.g., HEK293) to identify off-target effects .
Mechanistic studies : Western blotting to confirm downstream pathway inhibition (e.g., reduced phosphorylated ERK levels) .
Advanced: How to address low bioavailability in preclinical models?
Q. Strategies :
- Prodrug design : Mask the sulfonamide group with acetyl-protected analogs to enhance intestinal absorption .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve solubility and prolong half-life in murine models .
- Pharmacokinetic profiling : Monitor plasma concentrations via LC-MS/MS after oral vs. intravenous administration .
Advanced: What computational tools predict interactions with biological targets?
- Molecular Dynamics (MD) : Simulate binding to kinase domains (e.g., PDB ID: 6FJ) to assess hydrogen bonding with the pyridazinone core .
- QSAR models : Train algorithms on datasets of similar sulfonamides to forecast IC₅₀ values and toxicity .
- ADMET prediction : SwissADME or ADMETLab2.0 estimate permeability (Caco-2) and hepatotoxicity risks .
Advanced: How to troubleshoot unexpected byproducts during synthesis?
Q. Root causes :
- Amide hydrolysis : Detect free sulfonic acid via TLC; use anhydrous conditions and molecular sieves .
- Cross-coupling failures : Replace Pd catalysts with Ni-based systems for electron-deficient aryl halides .
- Isomer formation : Separate diastereomers via chiral HPLC (Chiralpak AD-H column) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
